N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
Description
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a hybrid heterocyclic compound combining benzimidazole and benzothiazole moieties linked via an acetamide bridge. The benzimidazole core is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . This compound’s design leverages structural features of both heterocycles to optimize interactions with biological targets, such as enzymes or receptors involved in disease pathways.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5OS/c1-27(18-26-17-11(19(20,21)22)5-4-8-14(17)29-18)10-16(28)23-9-15-24-12-6-2-3-7-13(12)25-15/h2-8H,9-10H2,1H3,(H,23,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQGQZUUZPXCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, focusing on its efficacy against cancer cell lines and microbial strains, as well as its underlying mechanisms of action.
Chemical Structure
The compound features a benzimidazole moiety, which is known for its diverse biological properties, and a thiazole ring that enhances its pharmacological profile. The trifluoromethyl group is also significant, often associated with increased potency in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, with significant findings regarding its anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. Molecular dynamics simulations indicate that it interacts with key proteins involved in cell survival pathways, primarily through hydrophobic contacts and limited hydrogen bonding .
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Cell Line Studies :
- IC50 Values : In vitro studies demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of 5.85 µM against HCT116 cells, outperforming standard treatments like 5-fluorouracil (IC50 = 9.99 µM) .
- Comparison with Other Compounds : The structure-activity relationship (SAR) studies revealed that modifications in the molecular structure significantly affect potency. Compounds with similar structural motifs exhibited varying degrees of activity, highlighting the importance of specific functional groups .
Antimicrobial Activity
- Spectrum of Activity : The compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, it exhibited a minimum inhibitory concentration (MIC) of 1.27 µM against Staphylococcus aureus .
- Comparative Efficacy : In comparative studies, the compound's antimicrobial effectiveness was found to be comparable to established antibiotics such as norfloxacin .
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Cancer Treatment : A study focused on the use of this compound in combination therapies showed enhanced efficacy when paired with traditional chemotherapeutics, suggesting a synergistic effect that could improve patient outcomes in cancer treatment .
- Infection Control : Another investigation illustrated the compound's potential role in treating resistant microbial infections, particularly those caused by strains exhibiting multi-drug resistance .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide typically involves multi-step organic reactions. The compound is characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
- Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, suggesting that structural modifications can enhance efficacy against resistant strains .
Anticancer Properties
The compound has shown promise in anticancer studies. For example, benzimidazole derivatives have been reported to inhibit the growth of human colorectal carcinoma cell lines (HCT116), with IC50 values indicating their potential as effective anticancer agents. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Table 1: Summary of Anticancer Activity
Toxicity Studies
Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that derivatives of benzimidazole exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . Further investigations are necessary to establish comprehensive toxicity profiles.
Comparison with Similar Compounds
W5 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-bromophenyl)benzamide)
- Structure : Features a benzimidazole-thioacetamide backbone with a 4-bromophenyl substitution.
- Physical Properties : Melting point (202–205°C), yield (73.96%), Rf = 0.72 .
- Spectroscopy : IR shows C–Br stretch at 651 cm⁻¹; NMR confirms aromatic protons at δ 7.18–8.33 .
- Activity : Demonstrated moderate antimicrobial activity, attributed to the bromine atom’s electron-withdrawing effects enhancing membrane penetration .
W6 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2-nitro-4-chlorophenyl)benzamide)
- Structure : Incorporates nitro and chloro substituents on the phenyl ring.
- Physical Properties : Higher yield (97.71%) and melting point (215–218°C) compared to W5 .
- Spectroscopy: IR peaks at 758 cm⁻¹ (C–Cl) and 1503 cm⁻¹ (C–NO₂); ¹³C-NMR shows deshielded carbons near electronegative groups .
- Activity : Enhanced anticancer activity due to nitro group-induced oxidative stress in cancer cells .
Compound 15 (2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide)
- Structure : Includes a benzoyl group on the benzimidazole nitrogen.
- Physical Properties : Melting point 158–160°C, Rf = 0.75 .
- Spectroscopy : IR confirms C=O (1653 cm⁻¹) and C–Cl (741 cm⁻¹) stretches .
- Activity : Benzoylation improves stability but reduces solubility, impacting bioavailability .
Comparison with Target Compound: The target compound replaces the thioether bridge in W5–W6 with a methylamino linker and introduces a trifluoromethyl-benzothiazole group. This modification likely enhances target specificity and resistance to enzymatic degradation compared to simpler benzimidazole-acetamides .
Triazole-Bridged Benzimidazole Derivatives
6o (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide)
- Structure : Combines benzimidazole with a triazole-linked trifluoromethylphenyl group.
- Physical Properties : High melting point (286–288°C), indicative of strong crystal packing .
- Spectroscopy : ¹H-NMR shows triazole protons at δ 8.10–8.25; IR confirms C–F stretches (1120–1150 cm⁻¹) .
- Activity: Potent quorum-sensing inhibition in Pseudomonas aeruginosa due to triazole-mediated hydrogen bonding .
6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide)
- Structure : Nitrophenyl substitution on triazole.
- Physical Properties : Melting point 283–285°C; lower solubility than 6o .
- Activity : Nitro group enhances redox activity but increases cytotoxicity .
Comparison with Target Compound :
The target compound’s benzothiazole moiety may offer stronger π-π stacking interactions with aromatic residues in protein targets compared to triazole-based derivatives. However, triazole-containing compounds like 6o exhibit superior solubility due to their polar triazole rings .
Thiazole-Containing Analogues
9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)
- Structure : Integrates thiazole and triazole rings.
- Physical Properties : Melting point 194–196°C; Rf = 0.51 .
- Activity : Synergistic effects from thiazole and benzimidazole result in dual kinase and protease inhibition .
Key Structural and Functional Insights
Q & A
Q. What are the standard synthetic routes for preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide?
The compound is synthesized via multi-step reactions involving:
- Claisen–Schmidt condensation : Reacting 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-acetylphenyl)acetamide with indole-3-carboxaldehydes in ethanol under reflux with piperidine as a catalyst .
- Cyclization : Adding substituted ortho-phenylenediamine and acetic acid to the reaction mixture, followed by extended reflux to form the benzodiazepine core .
- Purification : Isolation via ice-cold water precipitation and recrystallization in ethanol .
Q. Which spectroscopic methods are essential for characterizing this compound?
- FT-IR : Confirms functional groups (e.g., C=O, N-H) through characteristic absorption bands .
- NMR (¹H and ¹³C) : Resolves proton environments (e.g., methyl groups, aromatic protons) and carbon backbone assignments .
- Elemental analysis : Validates purity by comparing experimental and theoretical C/H/N/S percentages .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Anticancer screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using thiazolo[3,2-a]pyrimidine derivatives as reference scaffolds .
- Anti-inflammatory assays : Measure COX-1/COX-2 inhibition via enzymatic assays .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of benzimidazole-benzothiazole hybrids?
- Catalyst selection : Use piperidine or acetic acid to accelerate cyclization steps, reducing reaction times from 8 to 5 hours .
- Solvent systems : Ethanol or methanol under reflux improves solubility of intermediates .
- Temperature control : Maintain 100°C during condensation to minimize side products .
Q. How can structural contradictions in spectral data (e.g., NMR shifts) be resolved?
- X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen bonding patterns .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
Q. What strategies address discrepancies in biological activity across similar derivatives?
- Structure-activity relationship (SAR) studies : Modify substituents on the benzothiazole (e.g., trifluoromethyl vs. methyl groups) to assess impact on potency .
- Metabolic stability assays : Evaluate the role of the trifluoromethyl group in enhancing lipophilicity and resistance to cytochrome P450 degradation .
Q. How can synthetic byproducts be minimized during Claisen–Schmidt condensation?
- Stoichiometric precision : Use equimolar ratios of 2-aminothiazole and aromatic aldehydes to prevent unreacted intermediates .
- TLC monitoring : Track reaction progress at 30-minute intervals to terminate reflux at optimal conversion .
Data Analysis and Mechanistic Questions
Q. What computational tools are suitable for predicting binding modes of this compound?
- Molecular docking (AutoDock, Schrödinger) : Simulate interactions with targets like COX-2 or tubulin using crystal structures from the PDB .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
